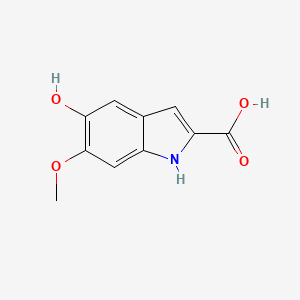

5-ヒドロキシ-6-メトキシ-1H-インドール-2-カルボン酸

説明

Synthesis Analysis

The synthesis of indole derivatives like 5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid often involves regioselective strategies to introduce specific functional groups at desired positions on the indole scaffold. A study by Sharma et al. (2020) presents a concise and efficient approach for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which shares a similar structural framework, through trifluoroacetylated indole-driven hydrolysis. This method highlights the potential pathways for synthesizing closely related compounds, including 5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid, by altering the position of functional groups and the choice of substituents (Sharma et al., 2020).

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical and biological properties. Spectroscopic methods, including infrared and Raman spectroscopy, are often employed to characterize these compounds. For example, Morzyk-Ociepa et al. (2009) conducted vibrational spectroscopic studies on 5-methoxyindole-2-carboxylic acid and its metal complexes, providing insights into the bonding and structure of such molecules. These studies are essential for understanding the electronic and structural characteristics of 5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid (Morzyk-Ociepa, 2009).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. The reactivity of such compounds can be explored through their interactions with different reagents and conditions, leading to a wide range of possible products and derivatives. Studies like those by Kasahara et al. (2007) offer insights into the synthetic routes and reactivity of indolecarboxylic acids, shedding light on the chemical behavior of 5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid and similar molecules (Kasahara et al., 2007).

科学的研究の応用

結晶学と分光法

5-メトキシ-1H-インドール-2-カルボン酸(MI2CA)の新規多形が発見され、単結晶X線回折、赤外分光法、密度汎関数理論を用いて特性評価されました . この研究は、MI2CAの多形に関する貴重な知見を提供し、その物理的および化学的特性を理解するために不可欠です .

神経保護

MI2CAは、特に脳卒中の文脈において、その神経保護の可能性で知られています . 虚血領域のサイズを縮小し、酸化ストレスを軽減し、長期増強を強化する有望な効果を示しています .

抗癌剤

MI2CAは、抗癌剤の調製のための反応物として使用されてきました . 新しい抗癌剤の開発は、重要な研究分野であり、MI2CAがこの分野における役割は注目に値します .

脂質イメージング

MI2CAは、生体内の脂質イメージングのための蛍光性小分子プローブの開発に利用されてきました . このアプリケーションは、脂質代謝や関連する疾患の研究において重要です .

ドーパミンD3受容体リガンド

MI2CAは、選択的ドーパミンD3受容体リガンドの合成に使用されてきました . これらのリガンドは、さまざまな神経および精神障害の治療に潜在的な用途があります .

結核菌パントテン酸合成酵素阻害剤

MI2CAは、結核菌パントテン酸合成酵素阻害剤の調製に使用されてきました . これは、結核の新しい治療法の開発において特に重要です .

インドール誘導体の合成

インドール誘導体は、特定のアルカロイドに存在する一般的な部分です . MI2CAは、インドール誘導体自体であるため、これらの化合物の合成において重要な役割を果たします .

生物活性化合物

近年、癌細胞、微生物、およびヒトの体のさまざまなタイプの障害の治療のための生物活性化合物としてのインドール誘導体の応用は、ますます注目を集めています . インドール誘導体であるMI2CAは、この分野の主要なプレーヤーです .

作用機序

Target of Action

The primary target of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid is the N-methyl-D-aspartate receptors . These receptors have been linked to neuronal death and are associated with afflictions such as stroke and epilepsy .

Mode of Action

5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid acts as a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors . This means that it competes with glycine for the same binding site on the receptor, thereby inhibiting the action of glycine.

Biochemical Pathways

They are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives in general have been found to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

The action, efficacy, and stability of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the formation of cyclic dimers via double hydrogen bonds O−H⋯O between molecules was observed in the crystalline structure . Interactions between the NH groups of the indole rings and the adjacent methoxy groups, as well as C–H⋯O contacts, significantly influence the spatial arrangement of molecules .

特性

IUPAC Name |

5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-9-4-6-5(3-8(9)12)2-7(11-6)10(13)14/h2-4,11-12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKJNOVLYWGWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(NC2=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179661 | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2495-80-9 | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

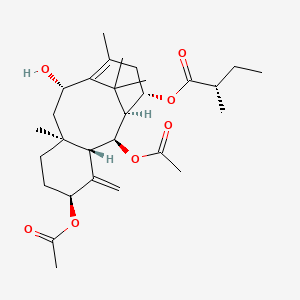

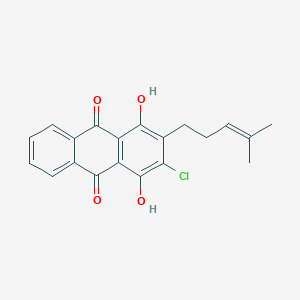

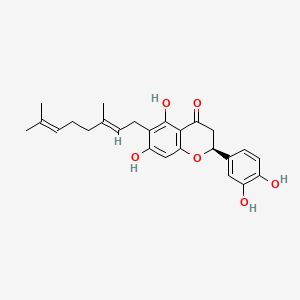

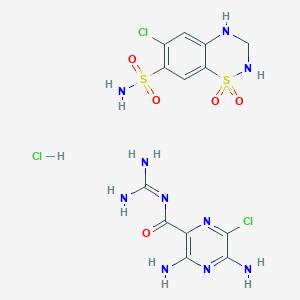

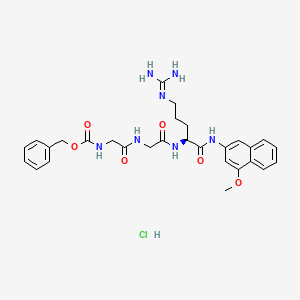

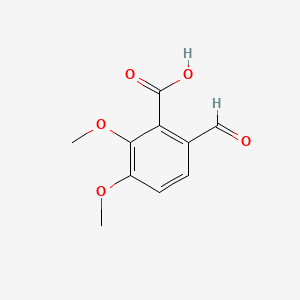

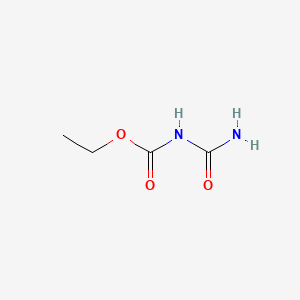

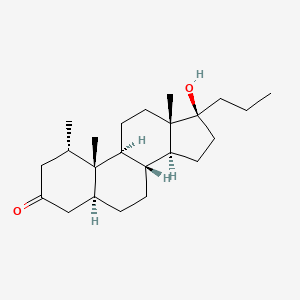

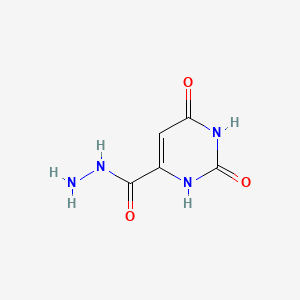

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1212057.png)

![(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)

![[3-(4-Chlorophenyl)-3-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid](/img/structure/B1212060.png)

![3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid](/img/structure/B1212074.png)